Cas no 104992-92-9 (Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI))

Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI) structure
104992-92-9 structure
Product Name:Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI)
CAS No:104992-92-9
MF:C24H32O6
MW:416.507287979126
CID:144907
PubChem ID:6439015
Update Time:2025-04-19

Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E,10E,12R,14E,15aR)- (9CI)
    • [(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate
    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-tr...
    • Cyclotetradeca[b]furan-2(3H)-one,4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-,(3aR,4R,6E
    • kericembrenolide C
    • (3aR,4R,6Z,10Z,12R,14Z,15aR)-6,10,14-trimethyl-3-methylidene-2-oxo-2,3,3a,4,5,8,9,12,13,15a-decahydrocyclotetradeca[b]furan-4,12-diyl diacetate
    • Cyclotetradeca(b)furan-2(3H)-one, 4,12-bis(acetyloxy)-3a,4,5,8,9,12,13,15a-octahydro-6,10,14-trimethyl-3-methylene-, (3aS-(3aR*,4R*,6E,10E,12R*,14E,15aR*))-
    • 104992-92-9
    • Inchi: 1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1
    • InChI Key: GBKNBSOFIBRPBO-OQGHAVHMSA-N
    • SMILES: O1C(C(=C)[C@H]2[C@H]1C=C(C)C[C@H](C=C(C)CCC=C(C)C[C@H]2OC(C)=O)OC(C)=O)=O |t:7,12,17|

Computed Properties

  • Exact Mass: 416.21988874g/mol
  • Monoisotopic Mass: 416.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 801
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 78.9Ų
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